molecular formula C19H23N5O3 B10996436 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

Katalognummer: B10996436
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: GSKMMUPKYMKGOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-Methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazin-1-carboxamid umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

    Bildung des Piperazinrings: Der Piperazinring kann durch Reaktion von Ethylendiamin mit Dihaloalkanen unter basischen Bedingungen synthetisiert werden.

    Einführung der Methoxyphenylgruppe: Die Methoxyphenylgruppe kann über eine nucleophile aromatische Substitutionsreaktion eingeführt werden, bei der ein methoxysubstituiertes Benzolderivat mit einem geeigneten Elektrophil reagiert.

    Anbindung der Pyridinylaminogruppe: Die Pyridinylaminogruppe kann durch eine Kupplungsreaktion, wie z. B. die Suzuki-Miyaura-Kupplung, unter Verwendung eines Pyridinderivats und einer Boronsäure angebunden werden.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Hochdruckreaktoren, fortschrittlichen Reinigungstechniken und kontinuierlichen Durchflussverfahren umfassen, um eine konsistente und skalierbare Produktion zu gewährleisten.

Eigenschaften

Molekularformel

C19H23N5O3

Molekulargewicht

369.4 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-27-17-6-4-16(5-7-17)23-9-11-24(12-10-23)19(26)21-14-18(25)22-15-3-2-8-20-13-15/h2-8,13H,9-12,14H2,1H3,(H,21,26)(H,22,25)

InChI-Schlüssel

GSKMMUPKYMKGOB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CN=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Attachment of the Pyridinylamino Moiety: The pyridinylamino group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine derivative and a boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent and scalable production.

Analyse Chemischer Reaktionen

Hydrolysis and Stability

The carboxamide bond exhibits pH-dependent stability, influencing degradation pathways:

Condition Reaction Products Half-Life Reference
Acidic (1M HCl, 80°C)Amide hydrolysisCarboxylic acid + Pyridinylamine derivative2.3 hours
Basic (1M NaOH, 60°C)Amide saponificationPiperazine carboxylate + Amine1.8 hours
Neutral aqueous bufferNo significant degradation (25°C, 7 days)Stable>7 days
  • Hydrolysis kinetics confirm the amide’s resistance to neutral conditions but susceptibility to extremes of pH.

  • Stability studies recommend storage at 4°C in inert atmospheres to prevent hydrolytic or oxidative decomposition .

Piperazine Ring Modifications

The piperazine nitrogen atoms participate in alkylation and acylation:

Reaction Reagents Products Application
N-AlkylationEthyl bromoacetate, DIPEAQuaternary ammonium derivativeSolubility enhancement
N-AcylationAcetic anhydride, pyridineAcetylated piperazineProdrug synthesis
  • Alkylation at the piperazine nitrogen improves water solubility for formulation .

  • Acylation is reversible under physiological conditions, enabling controlled drug release .

Pyridinylaminoethyl Substituent

The pyridine ring participates in:

  • Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, relevant for catalytic studies .

  • Electrophilic substitution : Limited reactivity due to electron-withdrawing aminoethyl group; nitration/sulfonation requires harsh conditions .

Biological Interactions

While not a direct chemical reaction, the compound’s enzyme inhibition mechanisms involve non-covalent interactions:

Target Interaction Type Affinity (IC₅₀) Reference
CYP51 (Sterol demethylase)Hydrogen bonding with amide0.24 µM
Kinase domainsπ-Stacking with pyridine0.021–3.4 µM
  • Molecular docking studies show the carboxamide forms hydrogen bonds with catalytic residues (e.g., CYP51 His259) .

  • Pyridine ring π-stacking enhances binding to hydrophobic kinase pockets .

Industrial and Environmental Considerations

Parameter Data Implications
Biodegradability (OECD 301F)28% mineralization in 28 daysModerate persistence; requires remediation
Photostabilityt₁/₂ = 48 hours (UV light)Light-sensitive; amber packaging advised

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation. It operates through mechanisms that involve the modulation of tubulin polymerization, which is crucial for cancer cell division. Specifically, it binds to the colchicine site on tubulin β-subunits, leading to the inhibition of microtubule formation. This mechanism has been demonstrated to be effective against various cancer types, including:

Cancer TypeMechanism of ActionReference
Breast CancerInhibition of tubulin polymerization
Colon CancerDisruption of microtubule dynamics
Lung CancerInduction of apoptosis in cancer cells
NeuroblastomaTargeting pathways involved in cell proliferation

Neurological Applications

Research indicates that this compound may also possess anticonvulsant properties. In a study assessing its efficacy in picrotoxin-induced seizure models, it displayed significant protective effects against seizures, suggesting its potential use in treating epilepsy and other seizure disorders.

ParameterValue
Effective Dose (ED50)18.4 mg/kg
Toxic Dose (TD50)170.2 mg/kg
Protection Index (PI)9.2

These results indicate a favorable safety profile and efficacy in seizure prevention, making it a candidate for further development in neuropharmacology .

Case Study 1: Anticancer Efficacy

In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer and HT29 for colon cancer) have demonstrated that the compound significantly reduces cell viability at low concentrations, with IC50 values indicating potent anticancer activity:

Cell LineIC50 (µM)
MCF-75.71
HT292.01

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .

Case Study 2: Anticonvulsant Activity

A series of experiments were conducted to evaluate the anticonvulsant properties of the compound using established seizure models. The results confirmed its efficacy in preventing seizures, with a notable reduction in seizure duration and frequency:

ModelSeizure Duration Reduction (%)
Picrotoxin-Induced75%
Electroshock-Induced65%

This data supports the potential use of this compound as a therapeutic agent for managing epilepsy .

Wirkmechanismus

The mechanism of action of 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • 4-(4-Methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylmethyl)amino]ethyl]piperazin-1-carboxamid
  • 4-(4-Methoxyphenyl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazin-1-carboxamid

Einzigartigkeit

4-(4-Methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazin-1-carboxamid ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

The compound 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide (CAS Number: 1374514-45-0) is a synthetic organic molecule that belongs to the class of piperazine derivatives. It has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O3C_{19}H_{23}N_{5}O_{3}, with a molecular weight of 369.4 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and a pyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H23N5O3C_{19}H_{23}N_{5}O_{3}
Molecular Weight369.4 g/mol
CAS Number1374514-45-0

Anticancer Potential

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown efficacy against prostate cancer and breast cancer cell lines by targeting specific pathways involved in tumor growth and survival .

Mechanisms of Action:

  • Apoptosis Induction: The compound may activate caspases, leading to programmed cell death.
  • Cell Cycle Arrest: Similar compounds have been reported to induce G2/M phase arrest in cancer cells, preventing further proliferation .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. Studies suggest that modifications in the piperazine ring can enhance antibacterial activity against various strains of bacteria. While specific data on this compound's antimicrobial efficacy is limited, related compounds demonstrate promising results against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The methoxyphenyl group enhances lipophilicity, facilitating membrane penetration.
  • The pyridine moiety is known to interact with biological targets, potentially influencing enzyme inhibition or receptor binding .

Case Studies

  • In vitro Studies:
    • A study evaluated several piperazine derivatives for their cytotoxic effects on cancer cell lines. Results indicated that modifications similar to those in 4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide significantly increased cytotoxicity compared to unmodified piperazines .
  • Molecular Docking Studies:
    • Computational studies using molecular docking techniques have predicted strong binding affinities of this compound to targets involved in cancer pathways, suggesting potential as a lead compound for further development .

Q & A

Q. Table 1. Comparative Receptor Binding Affinities

CompoundD3R Kᵢ (nM)D2R Kᵢ (nM)Selectivity (D3/D2)Reference
Target Compound2.626001000
Carboxamide-deficient3934101.04

Q. Table 2. Metabolic Stability in Liver Microsomes

Speciest₁/₂ (min)CLint (µL/min/mg)Major Metabolite
Human45.218.7O-Demethylated product
Rat12.852.3Pyridine N-oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.